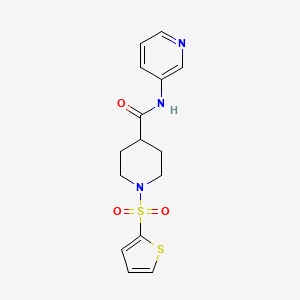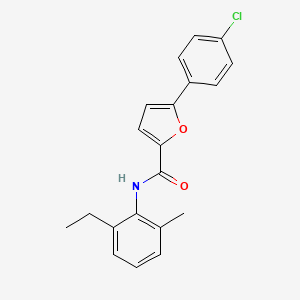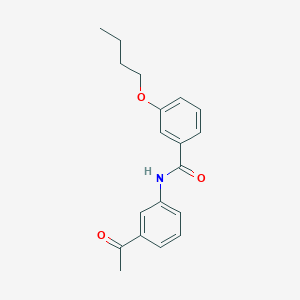
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound is a promising therapeutic agent due to its ability to selectively target specific signaling pathways, resulting in the inhibition of tumor growth and inflammation.
Mechanism of Action
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. By inhibiting BTK activity, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can block the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been well-tolerated and has shown dose-dependent inhibition of BTK activity. In addition, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
Advantages and Limitations for Lab Experiments
The advantages of using N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit the growth of various types of cancer cells and reduce inflammation in autoimmune diseases. However, the limitations of using N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as immunotherapy and targeted therapies. Another direction is to explore its use in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis. Furthermore, future studies should focus on determining the optimal dosing regimen and safety profile of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in humans.
Synthesis Methods
The synthesis of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-thiophenesulfonyl chloride with 3-aminopyridine to form 3-(2-thienylsulfonyl)pyridine. This compound is then reacted with 4-piperidinecarboxylic acid to produce N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-pyridin-3-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(17-13-3-1-7-16-11-13)12-5-8-18(9-6-12)23(20,21)14-4-2-10-22-14/h1-4,7,10-12H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZLFOGTIWPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)

![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5222963.png)
![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)
![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)